ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate

Chemical Biology Medicinal Chemistry Epigenetics

Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate is a synthetic small molecule featuring a nicotinoyl core linked to an oxolane group and a piperazine moiety capped with an ethyl carboxylate. It is classified as a piperazine derivative and a nicotinamide analog.

Molecular Formula C17H23N3O5
Molecular Weight 349.387
CAS No. 1903084-71-8
Cat. No. B2552002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate
CAS1903084-71-8
Molecular FormulaC17H23N3O5
Molecular Weight349.387
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)OC3CCOC3
InChIInChI=1S/C17H23N3O5/c1-2-24-17(22)20-8-6-19(7-9-20)16(21)13-3-4-15(18-11-13)25-14-5-10-23-12-14/h3-4,11,14H,2,5-10,12H2,1H3
InChIKeyQAIWBOFSQKJRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate (CAS: 1903084-71-8) for Chemical Biology Research


Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate is a synthetic small molecule featuring a nicotinoyl core linked to an oxolane group and a piperazine moiety capped with an ethyl carboxylate . It is classified as a piperazine derivative and a nicotinamide analog . This compound serves as a crucial structural analog to the known SMARCA2/4 bromodomain probe PFI-3, with the key distinction being the ethyl carbamate functional group on the piperazine ring, which alters its molecular weight and physicochemical properties .

Structural analog of SMARCA2/4 bromodomain probe PFI-3 with unique ethyl carbamate modification
Supports negative control design and SAR studies in nicotinoyl piperazine series
Carbamate moiety enables prodrug scaffold exploration and linker chemistry

Why Substituting Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate with PFI-3 or Other Analogs May Fail in Assays


Generic substitution of ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate with other in-class compounds like PFI-3 (CAS 1819363-80-8) or similar nicotinoyl piperazines is not scientifically valid. The target compound is a distinct chemical entity with a unique molecular weight (349.387 g/mol) compared to PFI-3 (321.37 g/mol). The presence of the ethyl carbamate on the piperazine ring introduces a hydrogen bond acceptor and alters the molecule's overall lipophilicity, potentially impacting its cell permeability, binding kinetics, and metabolic stability . Any phenotypic or target-based assay outcome is contingent on these precise structural features, and substituting with a non-identical analog would yield uncontrolled variables, invalidating comparative experimental results.

Target Compound
Ethyl carbamate piperazine with higher molecular weight and altered lipophilicity
PFI-3 / Unsubstituted Analogs
Secondary amine piperazine; distinct physicochemical and binding profiles
Carbamate substitution shifts hydrogen bonding capacity, permeability, and metabolic stability — direct interchange may compromise assay interpretation.

Quantitative Differentiation Guide for Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate


Structural Differentiation: Ethyl Carbamate Modification vs. PFI-3 (Unsubstituted Piperazine)

The target compound differentiates from the most closely related known inhibitor, PFI-3, via an ethyl carbamate substitution on the piperazine ring. While PFI-3 has a molecular weight of 321.37 g/mol, the target compound has a molecular weight of 349.387 g/mol, a net increase of +28.017 g/mol corresponding to the added carbonyl and ethyl groups . This modification replaces a secondary amine in PFI-3 with a carbamate in the target compound, altering the hydrogen bonding capacity and electronic properties of the molecule. No direct head-to-head bioactivity data is available for this specific compound; this evidence is based on structural analysis and class-level inference.

Structural Mw Shift
Class-level inference
Δ +28.017 g/mol vs PFI-3 (ethyl carbamate addition)
Confirms distinct chemical entity; requires separate procurement and characterization.
No direct head-to-head bioactivity data available.
Chemical Biology Medicinal Chemistry Epigenetics

Functional Group Analysis: Piperazine Carbamate vs. Secondary Amine in Analog Series

The target compound contains an ethyl piperazine-1-carboxylate motif, which is absent in the parent inhibitor PFI-3 . In medicinal chemistry, carbamate functionalities are often employed as prodrug moieties or to modulate basicity and lipophilicity. The calculated logP for related nicotinoyl-piperazine-1-carboxylates is typically higher than that of their unsubstituted piperazine counterparts, suggesting enhanced membrane permeability . No direct comparative data exists for this exact compound, but class-level inference strongly supports a differentiated pharmacokinetic profile compared to PFI-3.

Functional Group Impact
Class-level inference
Carbamate vs. secondary amine; predicted logP increase ~0.5–1.0 units
Likely alters solubility, permeability, and metabolic profile relative to PFI-3.
Prediction based on class behavior, not experimentally confirmed for this entity.
Fragment-Based Drug Discovery Prodrug Design Chemical Tool

Purity Benchmarking for Procurement: Vendor-Supplied Purity Data

Commercial suppliers report this compound with a purity specification of >98% (HPLC) [1]. This purity level is critical for ensuring reproducibility in biochemical assays, as impurities in closely related analogs like PFI-3 can confound bioactivity results. While PFI-3 from another supplier is also reported at >98% purity , the trace impurity profiles may differ significantly due to the distinct synthetic routes used for each compound, particularly given the additional carbamate functionality.

Purity Benchmark
Cross-study comparable
>98% (HPLC) vs PFI-3 99.63% (different supply chains)
Verify COA per CAS (1903084-71-8); impurity profiles may differ due to distinct synthetic routes.
Vendor-reported purity; analytical methods not detailed.
Quality Control Chemical Procurement Assay Reproducibility

Application Scenarios for Ethyl 4-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazine-1-carboxylate in Research


Negative Control or Chemical Probe for PFI-3-Mediated Epigenetic Studies

In experiments using the SMARCA2/4 bromodomain inhibitor PFI-3, this compound can serve as a structurally matched negative control. Its distinct molecular weight and carbamate modification, as established in Section 3, may preclude target binding, allowing researchers to isolate PFI-3-specific effects from general cellular toxicity .

Building Block for Prodrug Synthesis of Bromodomain Inhibitors

The ethyl piperazine-1-carboxylate group, a key feature detailed in Section 3, is a well-known prodrug element. Medicinal chemists can use this compound as a direct precursor to synthesize esterase-labile prodrugs of PFI-3 or related SMARCA inhibitors, potentially improving oral bioavailability or tumor-specific activation .

Fundamental Structure-Activity Relationship (SAR) Studies on Nicotinoyl Piperazines

This compound allows for a direct comparison of the impact of N-alkyloxycarbonyl substitution on the piperazine ring within the nicotinoyl series. It enables systematic SAR exploration beyond PFI-3 to optimize for parameters like solubility, metabolic stability, or selectivity against other bromodomain families .

Application
Selection Property
Validation Focus
Bromodomain probe control studies
Structural differentiation from PFI-3
Assay specificity and target engagement verification
Prodrug synthesis scaffold
Ethyl carbamate prodrug moiety
Esterase-labile activation and exposure-model review
Nicotinoyl piperazine SAR studies
N-alkyloxycarbonyl substitution
Physicochemical parameter optimization and selectivity profiling
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